molecular formula C10H6F2 B11920284 1,7-Difluoronaphthalene

1,7-Difluoronaphthalene

Cat. No.: B11920284
M. Wt: 164.15 g/mol
InChI Key: CFDBLWPUDFGNFI-UHFFFAOYSA-N
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Description

1,7-Difluoronaphthalene is an organofluorine compound derived from naphthalene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 7 positions. This compound is part of the broader class of difluoronaphthalenes, which are known for their unique chemical properties and applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Difluoronaphthalene can be synthesized through several methods. One common approach involves the selective fluorination of naphthalene derivatives. For instance, the diazotization of 1-naphthylamine followed by fluorination using fluorine-containing compounds such as fluoboric acid or fluorophosphoric acid can yield this compound . The reaction conditions typically involve acidic environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1,7-Difluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,7-Difluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-difluoronaphthalene involves its interaction with various molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds. This property is particularly useful in the design of pharmaceuticals and materials with specific electronic characteristics .

Comparison with Similar Compounds

Uniqueness: 1,7-Difluoronaphthalene is unique due to the specific positioning of the fluorine atoms, which can lead to distinct electronic and steric effects compared to other isomers. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties, resulting from the specific placement of fluorine atoms, make it a valuable building block in organic synthesis, materials science, and pharmaceutical research. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in advanced scientific applications.

Properties

Molecular Formula

C10H6F2

Molecular Weight

164.15 g/mol

IUPAC Name

1,7-difluoronaphthalene

InChI

InChI=1S/C10H6F2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H

InChI Key

CFDBLWPUDFGNFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)F

Origin of Product

United States

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